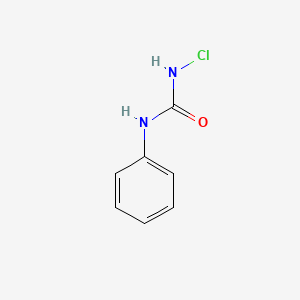
N-Chloro-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-N’-phenylurea: is a synthetic compound known for its cytokinin-like activity, which makes it a valuable plant growth regulator. It is widely used in agriculture to enhance fruit set and promote fruit enlargement. The compound is also known by its chemical name, N-(2-chloro-4-pyridyl)-N’-phenylurea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-N’-phenylurea typically involves the following steps :
Oxidation and Nitration: Pyridine is oxidized and nitrated to produce 4-nitryl pyridine nitrogen oxide.
Halogenation: The 4-nitryl pyridine nitrogen oxide undergoes halogenation to form 2-chloro-4-nitryl pyridine.
Reduction: The 2-chloro-4-nitryl pyridine is reduced to obtain 2-chloro-4-aminopyridine.
Condensation: The 2-chloro-4-aminopyridine is then condensed with phenyl isocyanate in a toluene reaction medium to yield the final product, N-Chloro-N’-phenylurea.
Industrial Production Methods: Industrial production methods for N-Chloro-N’-phenylurea follow similar synthetic routes but are optimized for large-scale production. The use of cheap and readily available raw materials, such as pyridine, and efficient reaction conditions are crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: N-Chloro-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: N-Chloro-N’-phenylurea can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Chloro-N’-phenylurea has a wide range of scientific research applications, including :
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in plant biology to study cytokinin activity and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic applications, including its effects on cell division and growth.
Industry: Utilized in agriculture to enhance fruit set and promote fruit enlargement in various crops.
Mechanism of Action
The mechanism of action of N-Chloro-N’-phenylurea involves its role as a cytokinin-like plant growth regulator . The compound promotes cell division and expansion by modulating the levels of plant hormones such as gibberellins and auxins. It also influences the biosynthesis of chlorophyll and other essential compounds, leading to enhanced fruit set and growth .
Comparison with Similar Compounds
N-Chloro-N’-phenylurea is unique among phenylurea derivatives due to its specific cytokinin-like activity . Similar compounds include:
Thidiazuron: Another phenylurea derivative with strong cytokinin activity.
N-Phenyl-N’-1,3,4-thiadiazol-2-ylurea: An isomer of thidiazuron with similar properties.
N-Phenyl-N’-benzothiazol-6-ylurea: A phenylurea derivative with high cytokinin-like activity.
These compounds share similar biological activities but differ in their chemical structures and specific effects on plant growth and development .
Properties
CAS No. |
113546-44-4 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-chloro-3-phenylurea |
InChI |
InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI Key |
ULYSMQORPOQZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



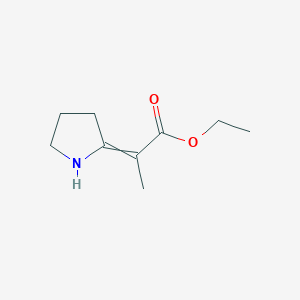
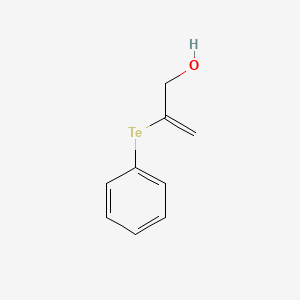
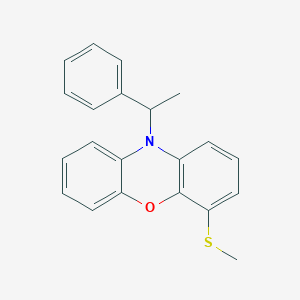
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
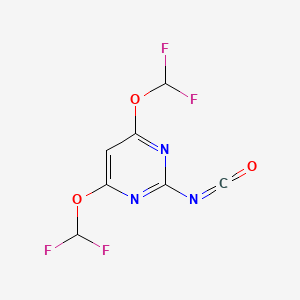
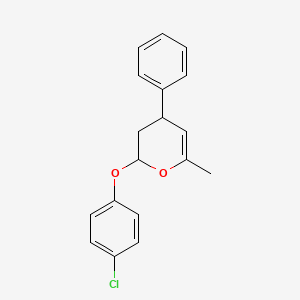


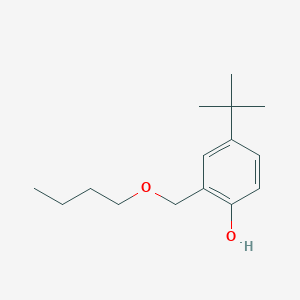

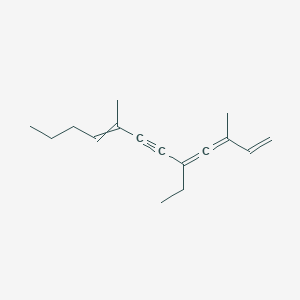
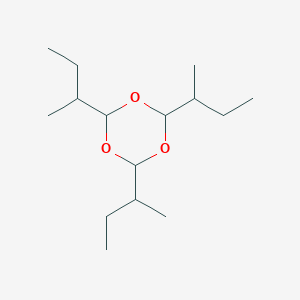
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
